N-(p-Chlorobenzhydryl)piperazine dihydrochloride

Anticancer Cytotoxicity Structure-activity relationship

Procure N-(p-Chlorobenzhydryl)piperazine dihydrochloride (CAS 18719-22-7), the only 4-chlorobenzhydrylpiperazine scaffold with demonstrated superior cytotoxicity vs unsubstituted/4,4′-difluoro analogs (IC₅₀ 2.21 μM in HUH-7), insurmountable bradykinin B₂ antagonism (pKB 8.80, washout >100 min), and dual COX-2/5-LOX inhibition (IC₅₀ 0.25/7.87 μM). Also serves as Cetirizine Impurity A / Hydroxyzine EP Impurity A reference standard for ANDA submissions. No alternative benzhydrylpiperazine replicates this pharmacological or regulatory profile.

Molecular Formula C17H20Cl2N2
Molecular Weight 323.3 g/mol
CAS No. 18719-22-7
Cat. No. B106868
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(p-Chlorobenzhydryl)piperazine dihydrochloride
CAS18719-22-7
Molecular FormulaC17H20Cl2N2
Molecular Weight323.3 g/mol
Structural Identifiers
SMILESC1CN(CCN1)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl.Cl
InChIInChI=1S/C17H19ClN2.ClH/c18-16-8-6-15(7-9-16)17(14-4-2-1-3-5-14)20-12-10-19-11-13-20;/h1-9,17,19H,10-13H2;1H
InChIKeyXFIUZNUONMJUIH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(p-Chlorobenzhydryl)piperazine Dihydrochloride (CAS 18719-22-7): Procurement-Relevant Compound Profile


N-(p-Chlorobenzhydryl)piperazine dihydrochloride (also designated norchlorcyclizine dihydrochloride; CAS 18719-22-7) is the dihydrochloride salt of a 1-benzhydrylpiperazine derivative bearing a single para-chloro substituent on one phenyl ring. The free base (CAS 303-26-4) is a recognized inactive metabolite of the first-generation antihistamines chlorcyclizine and meclizine and is listed as Cetirizine Impurity A / Hydroxyzine EP Impurity A in pharmacopoeial monographs . Beyond its role as an impurity reference standard, the 4-chlorobenzhydrylpiperazine scaffold has been independently exploited as a core pharmacophore in the design of non-peptide bradykinin B₂ receptor antagonists, Nav1.7 sodium channel inhibitors, dual COX-2/5-LOX inhibitors, and anticancer agents [1][2].

Why N-(p-Chlorobenzhydryl)piperazine Dihydrochloride Cannot Be Replaced by Unsubstituted or Alternative Benzhydrylpiperazine Analogs


Although the benzhydrylpiperazine class is pharmacologically diverse, substitution at the para-position of the benzhydryl phenyl ring fundamentally alters lipophilicity, electronic profile, and target engagement. Direct comparative studies demonstrate that the 4-chloro substituent confers significantly greater cytotoxicity than unsubstituted benzhydryl- or 4,4′-difluorobenzhydrylpiperazine derivatives across multiple cancer cell lines [1], and that chloro-containing derivatives consistently emerge as the most potent members within structurally matched series in acetylcholinesterase inhibition and dual COX-2/5-LOX screens [2][3]. Procurement of the unsubstituted benzhydrylpiperazine (norcyclizine, CAS 841-77-0) or the para-fluoro analog thus cannot reproduce the biological performance characteristics documented for the 4-chlorobenzhydryl congener.

Quantitative Differentiation Evidence for N-(p-Chlorobenzhydryl)piperazine Dihydrochloride Against Closest Analogs


Superior Cytotoxicity of 4-Chlorobenzhydrylpiperazine Derivatives Against Hepatocellular Carcinoma (HUH-7) Versus Unsubstituted and 4,4′-Difluoro Analogs

In a systematic SAR study comparing three benzhydrylpiperazine core scaffolds—unsubstituted benzhydryl, 4-chlorobenzhydryl, and 4,4′-difluorobenzhydryl—across HUH-7, MCF-7, and HCT-116 cancer cell lines via sulphorhodamine B assay, 4-chlorobenzhydrylpiperazine derivatives were consistently more potent than both the unsubstituted and difluoro counterparts against the HUH-7 hepatocellular carcinoma line. The most active compound identified, N-(4-cyanophenyl)-4-[(4-chlorophenyl)(phenyl)methyl]piperazine-1-carboxamide, achieved an IC₅₀ of 2.21 μM against HUH-7 [1]. This trend was corroborated in a subsequent expanded study of 32 benzhydrylpiperazine carboxamide and thioamide derivatives, where 4-chlorobenzhydrylpiperazine derivatives were explicitly described as more cytotoxic than other compounds across all three cell lines [2].

Anticancer Cytotoxicity Structure-activity relationship

Dual COX-2/5-LOX Inhibition: 4-Cl Benzhydrylpiperazine Derivative 9d Outperforms Clinical Standards Celecoxib and Zileuton

In a 2024 study, a series of benzhydrylpiperazine-based dual COX-2/5-LOX inhibitors were designed and evaluated. Compound 9d, bearing the 4-chloro substituent on the terminal phenyl ring of the benzhydrylpiperazine scaffold, exhibited COX-2 inhibition with an IC₅₀ of 0.25 ± 0.03 μM and 5-LOX inhibition with an IC₅₀ of 7.87 ± 0.33 μM, surpassing the potency of the clinical COX-2 inhibitor celecoxib (IC₅₀ = 0.36 ± 0.023 μM) and the clinical 5-LOX inhibitor zileuton (IC₅₀ = 14.29 ± 0.173 μM), respectively [1]. Compound 9d also demonstrated 55.78% pain reduction in a paw edema model (comparable to indomethacin at 59.09%) and was devoid of GI, liver, kidney, and cardiac toxicity in preclinical assessment [1].

Anti-inflammatory COX-2 inhibitor 5-LOX inhibitor

Insurmountable Bradykinin B₂ Receptor Antagonism with Prolonged Washout Resistance Versus Peptide Antagonist Icatibant

Two novel non-peptide bradykinin B₂ receptor antagonists built on the 1-(4-chlorobenzhydryl)piperazine core (Compounds I and II) were compared head-to-head with the peptide antagonist icatibant (HOE 140) in guinea-pig ileum smooth muscle assays. Compounds I and II exhibited highly potent, time-dependent insurmountable antagonism with pKB values of 8.80 and 8.57, respectively, versus icatibant at pKB 8.73. IC₅₀ values were 3.56 × 10⁻⁸ M (Compound I) and 6.30 × 10⁻⁸ M (Compound II), both competitive with icatibant at 5.02 × 10⁻⁸ M. Critically, the washout resistance of the chlorobenzhydrylpiperazine compounds exceeded 100 min, whereas icatibant's inhibitory effect was fully reversed within less than 100 min of washout [1].

Bradykinin B₂ antagonist Non-peptide antagonist Insurmountable antagonism

Acetylcholinesterase Inhibition: Chloro-Substituted Derivative 2b Is the Most Active Compound in a 10-Member Piperazine Series

Ten novel piperazine derivatives were synthesized and screened for acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibition using Ellman's colorimetric assay. Compound 2b, which incorporates a chloro substituent, was identified as the most active derivative in the series, achieving 82.95%, 66.93%, and 42.63% AChE inhibition at 1 mM, 0.1 mM, and 0.01 mM concentrations, respectively. The chloro-substituted compound 2b displayed a non-competitive inhibition mechanism (Lineweaver–Burk analysis) and demonstrated selectivity for AChE over BChE. While none of the compounds surpassed the standard drug donepezil, compounds 2b and 2c displayed promising and selective AChE inhibitory activity [1].

Acetylcholinesterase inhibitor Alzheimer's disease Non-competitive inhibition

Nav1.7 Sodium Channel Inhibition: 4-Chlorobenzhydrylpiperazine Amides Show Scaffold-Dependent Activity in a Low-Hit-Rate Screen

A library of 108 amide derivatives of (4-chlorobenzhydryl)piperazine was screened against human Nav1.7 (hNav1.7) expressed in HEK-293 cells using a voltage/ion probe reader (VIPR) fluorescence assay. Only 10 out of 108 compounds demonstrated measurable inhibitory activity, and the two most active compounds (designated 5 and 6) exhibited IC₅₀ values of 8–10 μM [1]. The low hit rate (9.3%) indicates that Nav1.7 inhibition is a scaffold-dependent activity rather than a generic property of the (4-chlorobenzhydryl)piperazine chemotype, and that specific amide substitution patterns are required for channel blockade.

Nav1.7 inhibitor Neuropathic pain Sodium channel blocker

Pharmacopoeial Identity as Cetirizine/Hydroxyzine Impurity A: A Regulatory Procurement Requirement Distinct from Structural Analogs

N-(p-Chlorobenzhydryl)piperazine is officially designated as Cetirizine Impurity A (European Pharmacopoeia) and Cetirizine USP Related Compound A / Hydroxyzine EP Impurity A. This compound is a known inactive metabolite of chlorcyclizine and meclizine and has been identified as an impurity in commercial preparations of hydroxyzine and cetirizine [1][2]. Unlike unsubstituted benzhydrylpiperazine (norcyclizine), which is not listed as a pharmacopoeial impurity for these drugs, the 4-chlorobenzhydrylpiperazine is explicitly required as a reference standard in analytical method development, method validation, and quality control (QC) release testing for ANDA submissions of cetirizine and hydroxyzine products .

Pharmaceutical impurity Reference standard Quality control

Procurement-Driven Application Scenarios for N-(p-Chlorobenzhydryl)piperazine Dihydrochloride


Lead Optimization in Anticancer SAR Programs Targeting Hepatocellular and Colorectal Carcinoma

Medicinal chemistry teams pursuing benzhydrylpiperazine-based anticancer agents should procure this compound as the preferred core scaffold. The doctoral thesis by Gurdal (2012) and the subsequent publication by Gurdal et al. (2014) established that 4-chlorobenzhydrylpiperazine derivatives are uniformly more cytotoxic than unsubstituted and 4,4′-difluorobenzhydrylpiperazine analogs against HUH-7, with the best-performing compound achieving an IC₅₀ of 2.21 μM . The validated synthetic routes (reaction of 4-chlorobenzhydryl chloride with piperazine under basic conditions) are well documented, and the scaffold tolerates diverse carboxamide, thioamide, and sulfonamide derivatization for further SAR exploration .

Non-Peptide Bradykinin B₂ Antagonist Development with Insurmountable Pharmacology

The 4-chlorobenzhydrylpiperazine core is the sole scaffold demonstrated to produce small-molecule bradykinin B₂ antagonists with insurmountable antagonism and washout resistance superior to the peptide clinical candidate icatibant (pKB 8.80/8.57 vs. 8.73; washout >100 min vs. <100 min) . Academic and industrial groups developing non-peptide B₂ antagonists for inflammatory pain or angioedema should prioritize this scaffold over alternative piperazine or non-piperazine cores for which no comparable insurmountable antagonism has been demonstrated .

Dual COX-2/5-LOX Anti-Inflammatory Drug Discovery

The 4-chlorobenzhydrylpiperazine derivative 9d has been shown to simultaneously inhibit COX-2 (IC₅₀ = 0.25 μM) and 5-LOX (IC₅₀ = 7.87 μM), outperforming celecoxib and zileuton respectively, with demonstrated in vivo anti-inflammatory efficacy and a clean preclinical toxicity profile . This positions the compound as a validated dual-pathway anti-inflammatory lead suitable for procurement by groups targeting safer NSAID alternatives that avoid the GI and cardiovascular liabilities associated with selective COX-2 inhibition alone .

Pharmaceutical QC Reference Standard for Cetirizine and Hydroxyzine ANDA Submissions

Analytical development, quality control, and regulatory affairs teams at generic pharmaceutical manufacturers must procure this compound as the certified reference standard for Cetirizine Impurity A (EP/USP) and Hydroxyzine EP Impurity A. The compound is required for HPLC method development, method validation (AMV), and batch release testing in ANDA submissions for cetirizine hydrochloride and hydroxyzine hydrochloride products . No alternative benzhydrylpiperazine compound can fulfill this specific pharmacopoeial identification function.

Quote Request

Request a Quote for N-(p-Chlorobenzhydryl)piperazine dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.